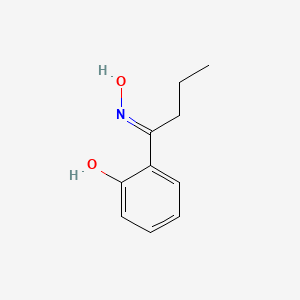

2'-Hydroxybutyrophenone oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]phenol |

InChI |

InChI=1S/C10H13NO2/c1-2-5-9(11-13)8-6-3-4-7-10(8)12/h3-4,6-7,12-13H,2,5H2,1H3/b11-9+ |

InChI Key |

AOSGOCYIFCTFQU-PKNBQFBNSA-N |

Isomeric SMILES |

CCC/C(=N\O)/C1=CC=CC=C1O |

Canonical SMILES |

CCCC(=NO)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxybutyrophenone Oxime

Classical Approaches to Oxime Formation

The most traditional and widely used method for preparing oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine (B1172632) or its salt. wikipedia.orgarpgweb.com This reaction is versatile and can be performed under different pH conditions.

Condensation with Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride is a common and stable source of hydroxylamine for oximation reactions. wikipedia.orgresearchgate.net The reaction with 2'-Hydroxybutyrophenone (B1585054) involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.

The condensation reaction to form oximes can be catalyzed by an acid. khanacademy.org The acid protonates the carbonyl oxygen of the 2'-Hydroxybutyrophenone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine. The reaction is typically carried out by heating the reactants in the presence of an acid catalyst. ijprajournal.com

Alternatively, the condensation can be carried out under basic conditions. arpgweb.com In this approach, a base is used to deprotonate hydroxylamine hydrochloride, generating free hydroxylamine, which is a more potent nucleophile. Common bases used for this purpose include potassium hydroxide (B78521) and sodium carbonate. arpgweb.comgoogle.comresearchgate.net The reaction is often performed by refluxing the ketone, hydroxylamine hydrochloride, and a base in a suitable solvent. arpgweb.com

A study on the synthesis of various acetophenone (B1666503) oximes utilized a base-mediated approach by refluxing the respective acetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide, resulting in moderate to good yields of the corresponding oximes. arpgweb.com

| Reactant | Base | Solvent | Condition | Product | Yield |

| Acetophenone derivative | Potassium hydroxide | Not specified | Reflux | Acetophenone oxime | Moderate to good |

Reflux Conditions in Alcoholic and Acetonitrile Solvents

The choice of solvent plays a crucial role in the outcome of the oximation reaction. Alcoholic solvents, such as ethanol (B145695) and methanol, are frequently employed for this purpose. arpgweb.comorgsyn.org These solvents are effective at dissolving both the ketone and hydroxylamine hydrochloride. The reaction is typically carried out under reflux to increase the reaction rate. arpgweb.com

For instance, classical oxime preparation often involves refluxing an alcoholic solution of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine. nih.gov However, this method has drawbacks such as long reaction times and the use of toxic pyridine. nih.gov More contemporary methods often utilize milder bases and less hazardous solvents.

Acetonitrile is another solvent that can be used for oximation reactions, although it is less common than alcohols for classical reflux conditions.

Advanced Synthetic Strategies for Oximes

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced strategies for oxime formation that minimize waste and energy consumption.

Green Chemistry Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijprajournal.com Several green approaches have been developed for the synthesis of oximes.

One notable green method involves carrying out the oximation reaction under solvent-free conditions using a grinding technique, also known as grindstone chemistry. nih.govresearchgate.net In this method, the ketone, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi2O3) are ground together in a mortar and pestle at room temperature. nih.govresearchgate.net This approach has been shown to produce excellent yields of oximes in a short amount of time, minimizing waste and avoiding the use of volatile organic solvents. nih.govresearchgate.net

Another green strategy involves the use of a phase transfer catalyst in an aqueous medium. For example, the synthesis of 2-hydroxy-5-nonylacetophenone oxime was achieved in high yield by reacting the corresponding ketone with hydroxylamine hydrochloride and sodium carbonate in a toluene-water system with isooctanoic acid as a phase transfer catalyst. google.com This method allows for easier separation and recovery of the product and catalyst. google.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. orgsyn.org The use of microwave irradiation can accelerate the oximation reaction, often leading to higher yields in a shorter period compared to conventional heating. orgsyn.org

| Method | Catalyst/Medium | Key Advantages |

| Grindstone Chemistry | Bismuth(III) oxide (Bi2O3), solvent-free | Environmentally friendly, short reaction time, high yield nih.govresearchgate.net |

| Phase Transfer Catalysis | Isooctanoic acid, toluene-water | High yield, easy product separation google.com |

| Microwave-Assisted Synthesis | Not specified | Reduced reaction time, potentially higher yield orgsyn.org |

Natural Acid Catalysis

The oximation reaction is often catalyzed by acids. While strong inorganic acids are common, the principles of natural acid catalysis, employing weaker organic acids, are aligned with green chemistry initiatives. Acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by hydroxylamine. Although specific literature detailing the use of natural acids like citric acid or acetic acid for the synthesis of 2'-Hydroxybutyrophenone oxime is not prevalent, the general mechanism is applicable. The use of milder acidic conditions can be advantageous in preventing unwanted side reactions or degradation of sensitive functional groups.

Grinding Methodologies

A significant advancement in the synthesis of oximes is the use of solvent-free grinding methods, which are environmentally friendly, efficient, and often require shorter reaction times. asianpubs.orgasianpubs.org This solid-state reaction is typically performed by grinding the ketone (2'-Hydroxybutyrophenone), hydroxylamine hydrochloride, and a solid base or catalyst in a mortar and pestle at room temperature. asianpubs.orgresearchgate.net The local heat generated by friction can help drive the reaction to completion. nih.gov

Commonly used catalysts in grinding methodologies include sodium carbonate (Na₂CO₃) and bismuth(III) oxide (Bi₂O₃). asianpubs.orgnih.gov The use of Na₂CO₃ is essential to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product. asianpubs.org Bismuth compounds are particularly noted for being inexpensive, non-toxic, and effective under these solventless conditions. nih.gov

Table 1: Comparison of Catalysts in Grinding Synthesis of Oximes

| Catalyst | Conditions | Advantages | Yield | Source(s) |

| Sodium Carbonate (Na₂CO₃) | Room Temperature, Grinding | Simple, efficient, environmentally friendly | High | asianpubs.org, asianpubs.org |

| Bismuth(III) Oxide (Bi₂O₃) | Room Temperature, Grinding | Non-toxic, commercially available, solvent-free | 60-98% | nih.gov |

Metal-Free Protocols

Metal-free synthesis protocols are highly sought after to avoid metal contamination in the final products and reduce environmental impact. Several strategies exist for the metal-free synthesis of oximes like this compound.

The grinding methods described above using sodium carbonate are inherently metal-free. asianpubs.org Additionally, other metal-free approaches have been developed. One such method involves the aerobic oxidation of primary amines catalyzed by N,N′,N″-trihydroxyisocyanuric acid in water, using air as the oxidant. organic-chemistry.org Another significant metal-free approach is the Cope-type hydroamination, which involves heating an alkyne with hydroxylamine. orgsyn.org Furthermore, systems employing iodine and triethylamine (B128534) have been shown to be effective for certain oxime-based syntheses, proceeding through a radical pathway. acs.org

Oxidative Synthesis Pathways

Visible-Light-Driven Iron-Catalyzed C-N Coupling

A novel and sustainable approach for oxime synthesis is the visible-light-driven, iron-catalyzed decarboxylative C-N coupling. organic-chemistry.orgorganic-chemistry.org This photosensitizer-free method uses an abundant and inexpensive iron catalyst, such as Fe(NO₃)₃·9H₂O, to couple alkyl carboxylic acids with sodium nitrite (B80452) (NaNO₂), which serves as a stable nitric oxide (NO) source. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions, with visible light inducing a ligand-to-metal charge transfer (LMCT) to generate an alkyl radical from the carboxylic acid. This radical then combines with NO, forming a nitroso intermediate that isomerizes to the final oxime product. organic-chemistry.org This protocol demonstrates broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Table 2: Key Features of Visible-Light-Driven Iron-Catalyzed Oxime Synthesis

| Feature | Description | Source(s) |

| Catalyst | Iron salts, e.g., Fe(NO₃)₃·9H₂O | organic-chemistry.org |

| Reactants | Alkyl Carboxylic Acid + Sodium Nitrite (NaNO₂) | organic-chemistry.org |

| Conditions | Visible light (e.g., 400 nm), photosensitizer-free, mild temperature | organic-chemistry.org |

| Mechanism | Light-induced LMCT, alkyl radical generation, coupling with NO, isomerization | organic-chemistry.org |

| Advantages | Use of abundant/inexpensive catalyst, stable NO source, broad scope | organic-chemistry.org, organic-chemistry.org |

Amine Oxidation using m-CPBA

The direct oxidation of primary amines offers another pathway to oximes. A rapid, catalyst-free, and efficient method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. acs.orgorganic-chemistry.orgnih.gov This reaction is typically carried out in a solvent like ethyl acetate (B1210297) at room temperature and can achieve high conversion and selectivity for the oxime product in a very short time. acs.orgorganic-chemistry.org The proposed mechanism involves the initial oxidation of the amine to a hydroxylamine, which is then further oxidized to a nitroso compound. acs.orgorganic-chemistry.org This nitroso intermediate subsequently isomerizes to the more stable oxime. acs.orgorganic-chemistry.org The mild conditions and simple work-up procedure make this an attractive method. nih.gov

Preparation from Diverse Organic Precursors

Beyond the direct condensation of ketones, this compound can be conceptually synthesized from a variety of other organic starting materials.

From Alkynes: A metal-free Cope-type hydroamination allows for the direct conversion of alkynes to oximes. orgsyn.org This reaction involves heating a terminal or internal alkyne with hydroxylamine, often in an alcoholic solvent. The reaction proceeds via a concerted, five-membered hydroamination process to yield the corresponding oxime after tautomerization. organic-chemistry.orgorgsyn.org

From Alcohols, Alkyl Halides, or Alkyl Sulfonates: Oximes can be prepared from alcohols or their corresponding halides and sulfonates in a two-step, oxidant-free procedure. organic-chemistry.org This method involves substitution with a protected hydroxylamine equivalent, followed by deprotection to reveal the oxime functional group. organic-chemistry.org

From Nitro Compounds: The reduction of nitro compounds can also yield oximes. wikipedia.org This transformation can be achieved using various reducing agents. acs.org

Stereoselective Synthesis of this compound Isomers

The carbon-nitrogen double bond in this compound gives rise to geometric isomerism, resulting in E and Z isomers. The spatial arrangement of the hydroxyl group relative to the 2'-hydroxyphenyl and propyl groups defines the isomer. The synthesis of oximes often yields a mixture of these isomers, making stereocontrol a critical aspect of its synthesis. thieme.de

Control of E/Z Isomer Formation

Achieving a high degree of stereoselectivity for either the E or Z isomer of an aryl alkyl ketoxime like this compound is a considerable challenge, as syntheses often result in mixtures under thermodynamic control. thieme.de However, several strategies have been developed to influence and control the isomeric ratio. The final equilibrium of the isomer mixture can be sensitive to temperature. researchgate.net

One effective method for obtaining the pure E isomer involves the treatment of an E/Z mixture with an acid. google.com In this process, a solution of the isomeric mixture in an anhydrous organic solvent is treated with a protic or Lewis acid. This selectively precipitates the E isomer as an immonium salt. Concurrently, the Z isomer remaining in solution isomerizes to the more stable E form, which then also precipitates. Subsequent neutralization of the collected salt yields the E isomer with high purity (often >98%). google.com

For the selective synthesis of the thermodynamically less stable Z-isomers, more specialized methods are required. A stereospecific approach involves the reaction of oxime chlorides with arylboronic acids, which can provide access to single-geometry ketoximes, including the Z-isomers that are otherwise difficult to obtain. thieme.deresearchgate.net The choice of synthetic pathway and reaction conditions is therefore crucial for directing the outcome towards a specific isomer.

| Method | Target Isomer | Description | Reference |

|---|---|---|---|

| Acid-Mediated Isomerization/Precipitation | E | A mixture of E/Z isomers is treated with a protic or Lewis acid in an anhydrous solvent. The E isomer precipitates as an immonium salt, while the soluble Z isomer converts to the E form. Neutralization yields high-purity E-oxime. | google.com |

| Reaction of Oxime Chlorides with Arylboronic Acids | E or Z | A stereospecific 1,4-metallate rearrangement allows for the synthesis of single-geometry ketoximes. This method can be tuned to produce the thermodynamically disfavored Z-isomers. | thieme.deresearchgate.net |

| Temperature Control | Varies | The ratio of E/Z isomers at equilibrium is temperature-dependent. Adjusting the reaction temperature can alter the final isomeric ratio. | researchgate.net |

Photoisomerization Techniques

Photoisomerization offers a powerful tool for converting between oxime isomers, particularly for accessing the less stable Z isomer from the more common E form. This technique leverages the energy of light to overcome the activation barrier for rotation around the C=N double bond.

Reactivity and Transformational Pathways of 2 Hydroxybutyrophenone Oxime

Rearrangement Reactions

The Beckmann Rearrangement of Ketoximes

The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.orgorganicreactions.org For ketoximes such as 2'-Hydroxybutyrophenone (B1585054) oxime, this rearrangement is expected to yield a substituted amide. byjus.com The reaction is typically initiated by treating the oxime with an acidic reagent, which facilitates the rearrangement process. nih.gov

The stereochemistry of the starting oxime is a critical factor in determining the outcome of the Beckmann rearrangement. The group that is in the anti-periplanar position to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.orgwikipedia.org 2'-Hydroxybutyrophenone oxime can exist as two geometric isomers, (E) and (Z). The migration of either the 2'-hydroxyphenyl group or the propyl group is dependent on which of these groups is anti to the oxime's hydroxyl group.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). masterorganicchemistry.comwikipedia.org This is followed by a concerted 1,2-shift of the alkyl or aryl group that is anti to the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.orgwikipedia.org This migration occurs as the N-O bond is cleaved, thus avoiding the formation of a highly unstable free nitrene. organic-chemistry.org

In the case of this compound, the migrating group would be either the propyl group or the 2'-hydroxyphenyl group, depending on the stereochemistry of the oxime. The migration of the alkyl or aryl group results in the formation of a resonance-stabilized nitrilium ion. This intermediate is then attacked by a nucleophile, typically water, in a subsequent step. masterorganicchemistry.com

A variety of acidic and anhydride (B1165640) activating agents can be employed to promote the Beckmann rearrangement. The choice of reagent can significantly influence the reaction conditions and outcomes.

Common Activating Agents for the Beckmann Rearrangement:

| Activating Agent | Role |

| Sulfuric Acid (H₂SO₄) | A strong protic acid that protonates the oxime hydroxyl group, making it a good leaving group. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. wikipedia.org |

| Thionyl Chloride (SOCl₂) | Reacts with the oxime to form a chlorosulfite intermediate that readily undergoes rearrangement. wikipedia.org |

| Acetic Anhydride ((CH₃CO)₂O) | Acetylates the hydroxyl group, forming an acetate (B1210297) ester which is a better leaving group than the hydroxyl itself. masterorganicchemistry.com |

| Tosyl Chloride (TsCl) | Forms a tosylate ester of the oxime, which is a very good leaving group, often allowing the rearrangement to proceed under milder conditions. wikipedia.org |

The "Beckmann solution," a mixture of acetic acid, hydrochloric acid, and acetic anhydride, has historically been a widely used medium for this rearrangement. wikipedia.org The selection of the activating agent can be crucial, especially when dealing with sensitive functional groups, such as the hydroxyl group on the phenyl ring of this compound.

The nitrilium ion generated during the rearrangement is electrophilic and is readily attacked by water, which is either present in the reaction medium or added during workup. masterorganicchemistry.com The initial product of this addition is an imidate (or enol-form of an amide), which then tautomerizes to the more stable amide. wikipedia.org

For this compound, two possible amide products can be envisioned, depending on the migratory aptitude and the initial stereochemistry of the oxime:

Migration of the 2'-hydroxyphenyl group: This would lead to the formation of N-(2'-hydroxyphenyl)butyramide.

Migration of the propyl group: This would result in the formation of N-propyl-2-hydroxybenzamide.

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. However, the stereospecificity of the reaction, where the anti group migrates, is the overriding factor.

The presence of a nucleophilic group within the migrating group can lead to intramolecular cyclization reactions. In the case of the Beckmann rearrangement of this compound, if the 2'-hydroxyphenyl group migrates, the resulting nitrilium ion could potentially be trapped intramolecularly by the phenolic hydroxyl group.

This intramolecular cyclization, first noted in related systems by Goldschmidt, can lead to the formation of heterocyclic structures. organicreactions.org For this compound, the intramolecular attack of the hydroxyl group onto the nitrilium ion could theoretically lead to the formation of a benzoxazepine ring system. The feasibility of this pathway would depend on the reaction conditions and the relative rates of intramolecular versus intermolecular nucleophilic attack by water.

Other Rearrangement Phenomena

While the Beckmann rearrangement is the most common acid-catalyzed rearrangement of ketoximes, other transformational pathways can exist under different conditions. One such possibility is the Neber rearrangement.

The Neber rearrangement converts a ketoxime into an α-amino ketone. wikipedia.org This transformation is typically carried out by first converting the oxime to a better leaving group, such as a tosylate, and then treating it with a base. wikipedia.org The base abstracts a proton from the α-carbon, leading to the formation of an azirine intermediate, which is then hydrolyzed to the α-amino ketone. wikipedia.org For this compound, a Neber rearrangement would be a potential competing reaction to the Beckmann rearrangement if the oxime is first derivatized (e.g., as a tosylate) and then subjected to basic conditions.

Skelettumlagerungen

Eine grundlegende Reaktion von Ketoximen ist die Beckmann-Umlagerung, eine säurekatalysierte Umwandlung in N-substituierte Carbonsäureamide. wikipedia.orgspektrum.de Diese Reaktion, benannt nach dem deutschen Chemiker Ernst Otto Beckmann, wurde erstmals 1886 beschrieben. organische-chemie.chstudysmarter.de Der Mechanismus beginnt mit der Protonierung der Hydroxylgruppe des Oxims, gefolgt von der Abspaltung eines Wassermoleküls und der gleichzeitigen Wanderung der zur Abgangsgruppe trans-ständigen Alkyl- oder Arylgruppe zum Stickstoffatom. wikipedia.org Das resultierende Nitrilium-Ion wird anschließend von Wasser nukleophil angegriffen. Nach der Deprotonierung entsteht eine Iminolform, die zum stabileren Amid tautomerisiert. wikipedia.org

Bei unsymmetrischen Ketoximen wie 2'-Hydroxybutyrophenonoxim hängt das Produkt von der Konfiguration des Oxims ab, da die Gruppe, die trans zur Hydroxylgruppe steht, bevorzugt wandert. Die Reaktion wird typischerweise in Gegenwart von Säuren wie Schwefelsäure oder Phosphor(V)-chlorid durchgeführt. spektrum.de Die industrielle Bedeutung dieser Umlagerung zeigt sich in der Herstellung von ε-Caprolactam, dem Vorläufer für die Produktion von Perlon, aus Cyclohexanonoxim. wikipedia.orgchemie.de

Reduktive Transformationen

Die Reduktion von Oximen ist eine wichtige Methode zur Synthese von primären Aminen. 2'-Hydroxybutyrophenonoxim kann mittels katalytischer Hydrierung zu 1-(2-Hydroxyphenyl)butan-1-amin umgesetzt werden. wikipedia.org Bei diesem Verfahren wird Wasserstoffgas in Gegenwart eines Metallkatalysators an die C=N-Doppelbindung addiert. wikipedia.org Typische Katalysatoren für diese Transformation sind Raney-Nickel, Platin- oder Palladium-basierte Katalysatoren. wikipedia.orgu-helmich.de Die katalytische Hydrierung ist eine heterogene Reaktion, bei der das Wasserstoffmolekül an der Metalloberfläche aktiviert wird, was die Addition an die Doppelbindung erleichtert. wikipedia.org

Alternativ können auch Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) zur Reduktion von Oximen eingesetzt werden. Lithiumaluminiumhydrid ist ein starkes Reduktionsmittel, das in der Lage ist, eine Vielzahl von funktionellen Gruppen, einschließlich Oximen, zu den entsprechenden Aminen zu reduzieren. Die Reaktion wird typischerweise in aprotischen Lösungsmitteln wie Diethylether oder Tetrahydrofuran durchgeführt.

Tabelle 1: Vergleich von Reduktionsmethoden für Oxime

| Methode | Reagenz/Katalysator | Typische Bedingungen | Produkt |

| Katalytische Hydrierung | H₂, Raney-Nickel | Druck, Temperatur | Primäres Amin |

| Hydrid-Reduktion | LiAlH₄ | Diethylether, THF | Primäres Amin |

Ein Hauptziel bei der Reduktion von Oximen ist die selektive Herstellung von primären Aminen unter Vermeidung der Bildung von sekundären Aminen oder anderen Nebenprodukten. wikipedia.org Die katalytische Hydrierung unter Verwendung von Raney-Nickel in Gegenwart von Ammoniak ist eine etablierte Methode, um die Selektivität für das primäre Amin zu erhöhen. wikipedia.org Ammoniak hilft, die Bildung von sekundären Aminen zu unterdrücken, die durch die Reaktion des intermediär gebildeten Imins mit dem bereits entstandenen primären Amin entstehen können.

Auch die Wahl des Reduktionsmittels und der Reaktionsbedingungen spielt eine entscheidende Rolle. Während starke Reduktionsmittel wie LiAlH₄ effektiv sind, können mildere Bedingungen oder spezifische Reagenzien die Selektivität verbessern. Die genaue Kontrolle von Parametern wie Temperatur, Druck und Lösungsmittel ist entscheidend für eine hohe Ausbeute und Reinheit des gewünschten primären Amins.

Oxidative Transformationen

Die Deoximierung, also die Rückumwandlung von Oximen in die entsprechenden Carbonylverbindungen, ist eine wichtige Transformation in der organischen Synthese. Eine moderne und milde Methode hierfür ist die elektrooxidative Deoximierung. Bei diesem Verfahren wird das Oxim an einer Anode in einer elektrochemischen Zelle oxidiert. Für 2'-Hydroxybutyrophenonoxim würde dieser Prozess das ursprüngliche Keton, 2'-Hydroxybutyrophenon, regenerieren.

Die Reaktion wird typischerweise in einem geteilten oder ungeteilten Elektrolyse-System durchgeführt, wobei ein Mediator verwendet werden kann, um den Elektronentransfer zu erleichtern. Ein häufig verwendetes System nutzt Halogenidionen (z. B. Br⁻ oder I⁻) als Mediator. Das Halogenidion wird an der Anode zum entsprechenden Halogen oxidiert, welches dann das Oxim zur Carbonylverbindung umwandelt und dabei selbst wieder zum Halogenidion reduziert wird, wodurch ein katalytischer Zyklus entsteht. Diese Methode ist oft vorteilhaft, da sie unter milden Bedingungen abläuft und den Einsatz von starken und potenziell schädlichen chemischen Oxidationsmitteln vermeidet.

ortho-Hydroxyarylketoxime wie 2'-Hydroxybutyrophenonoxim können oxidative Cyclisierungsreaktionen eingehen, um heterocyclische Verbindungen zu bilden. Eine wichtige Transformation dieser Art ist die Synthese von 3-substituierten 1,2-Benzisoxazolen. Diese Reaktion kann durch verschiedene Oxidationsmittel wie Blei(IV)-acetat, Quecksilber(II)-acetat oder durch elektrochemische Oxidation induziert werden.

Der Mechanismus beinhaltet typischerweise die Oxidation der Oxim-Funktion, was zu einem reaktiven Intermediat führt. Dieses Intermediat wird dann von der benachbarten phenolischen Hydroxylgruppe intramolekular nukleophil angegriffen, was nachfolgend zum Ringschluss und zur Bildung des Benzisoxazol-Heterocyclus führt. Der Propylrest des ursprünglichen Oxims würde in diesem Fall zur 3-Propyl-Gruppe am Benzisoxazol-Ring werden. Diese Cyclisierungen sind ein wertvolles Werkzeug für den Aufbau komplexer Molekülstrukturen aus relativ einfachen Vorläufern.

Tabelle 2: In diesem Artikel erwähnte chemische Verbindungen

| Verbindungsname |

| 2'-Hydroxybutyrophenonoxim |

| N-(2-Hydroxyphenyl)butanamid |

| ε-Caprolactam |

| Cyclohexanonoxim |

| 1-(2-Hydroxyphenyl)butan-1-amin |

| Lithiumaluminiumhydrid |

| Natriumborhydrid |

| Diethylether |

| Tetrahydrofuran |

| Ammoniak |

| 2'-Hydroxybutyrophenon |

| 3-Propyl-1,2-benzisoxazol |

| Blei(IV)-acetat |

| Quecksilber(II)-acetat |

Oxidative C-O Coupling Reactions

Oxidative C-O coupling reactions represent another important transformation pathway for oximes. These reactions can involve the coupling of the oxime's oxygen atom with a carbon-centered radical or another suitable coupling partner. beilstein-journals.org While specific examples for this compound are not provided in the search results, the general mechanism often involves the formation of an iminoxyl radical, which can then participate in coupling reactions. beilstein-journals.org Studies on the oxidative C-O coupling of oximes with various organic molecules like acetonitrile, esters, and ketones have been reported, suggesting the broad applicability of this reaction type. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity

The chemical character of this compound also allows it to participate in reactions where it acts as either a nucleophile or an electrophile.

Hydrolysis for Regeneration of Carbonyl Compounds

Oximes are frequently employed as protecting groups for aldehydes and ketones. nih.govnih.gov The regeneration of the parent carbonyl compound from the oxime is a crucial step in many synthetic sequences. This is typically achieved through hydrolysis, which involves the cleavage of the C=N bond of the oxime. wikipedia.org While traditional methods often require harsh acidic conditions, which can lead to low yields, numerous milder and more efficient methods have been developed. nih.govscielo.br These include oxidative deoximation using reagents like 2-iodylbenzoic acid in water, cupric chloride in aqueous acetonitrile, and N-bromosaccharin under microwave irradiation. organic-chemistry.org

Table 2: Reagents for the Hydrolysis of Oximes

| Reagent | Conditions | Reference |

| Strong Acids | Heating | nih.gov |

| 2-Iodylbenzoic acid/β-cyclodextrin | Water, Room Temperature | organic-chemistry.org |

| CuCl₂ · 2H₂O | Acetonitrile/Water, Reflux | organic-chemistry.org |

| N-Bromosaccharin | Microwave Irradiation | scielo.br |

Condensation Reactions with Aldehydes

Oximes are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.com This reaction is reversible. While the primary focus is often on the formation of the oxime, the reverse reaction, or related condensation-type reactions, can also occur under specific conditions. Asymmetric aldehydes and ketones can form two isomeric oximes due to geometric isomerism around the C=N double bond. stackexchange.com

Radical Chemistry of this compound

The presence of the N-O bond in oximes makes them susceptible to homolytic cleavage, leading to the formation of iminoxyl radicals (R₂C=NO•). beilstein-journals.orgmdpi.com These radicals are key intermediates in a variety of synthetic transformations. beilstein-journals.org The generation of iminoxyl radicals from oxime derivatives can be initiated by thermal or photochemical means. mdpi.com Once formed, these radicals can undergo several reaction pathways, including intramolecular hydrogen atom abstraction to initiate cyclizations, or intermolecular reactions such as oxidative C-O coupling. beilstein-journals.org The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, allowing for reactions at either atom. beilstein-journals.org While the provided search results discuss the general radical chemistry of oximes, specific studies detailing the radical chemistry of this compound are not explicitly available. However, based on the general principles, it is expected to undergo similar radical-mediated transformations.

Generation and Stability of Iminoxyl Radicals

Iminoxyl radicals are N-oxyl radicals where the N-O• fragment is attached to a carbon atom via a double bond. nih.govnih.gov They are typically short-lived intermediates generated through the oxidation of the corresponding oxime. nih.gov Common methods for their generation involve single-electron oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) or lead tetraacetate. nih.gov For oximes in general, iminoxyl radicals have been studied since 1964, often using techniques like electron paramagnetic resonance (EPR) spectroscopy in flow systems to observe these transient species. nih.gov

The stability of iminoxyl radicals is influenced by the substituents on the carbon atom of the C=N bond. While many iminoxyl radicals are transient, some, like the diacetyliminoxyl radical, exhibit remarkable persistence and can be stored in solution for several days at room temperature. nih.gov The presence of the 2'-hydroxy group and the butyrophenone (B1668137) scaffold in this compound would influence the electronic properties and stability of the corresponding iminoxyl radical, though specific stability data for this compound are not extensively documented in readily available literature. The unpaired electron in iminoxyl radicals is delocalized between the nitrogen and oxygen atoms, which allows for subsequent reactions to form either C-N or C-O bonds. nih.gov

Table 1: General Methods for the Generation of Iminoxyl Radicals from Oximes

| Oxidant/Method | Description | Reference |

| Cerium(IV) Ammonium Nitrate (CAN) | A strong single-electron oxidant used for generating iminoxyl radicals from various ketones and aldehydes. | nih.gov |

| Lead(IV) Acetate (Pb(OAc)₄) | An effective reagent for the preparative synthesis of persistent iminoxyl radicals. | nih.gov |

| Perfluorobutyl Iodide | Used to generate iminoxyl radicals from the corresponding oxime anion via an electron donor-acceptor (EDA) complex. | nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A reagent used for the oxidative cyclization of related compounds through an iminoxyl radical intermediate. | nih.gov |

Intramolecular Radical Cyclizations

Intramolecular reactions of iminoxyl radicals are a significant class of transformations, often proceeding with high selectivity due to their intramolecular nature. nih.govnih.gov These reactions primarily involve the addition of the radical to an unsaturated bond or a hydrogen atom abstraction process. nih.govnih.gov

The iminoxyl radical generated from an oxime containing a C=C double bond in a suitable position can undergo intramolecular cyclization. nih.gov This process typically results in the formation of five- or six-membered rings. The regioselectivity of the cyclization, termed "exo" or "endo" attack, depends on the structure of the substrate, with exo cyclization often being favored. nih.gov This type of reaction is a powerful tool for the synthesis of heterocyclic compounds like isoxazolines. nih.govnih.gov For a derivative of this compound containing an appropriately placed alkene substituent, this pathway could be a viable route to complex cyclic structures.

Intramolecular hydrogen atom abstraction (HAT) by an iminoxyl radical is another key reactive pathway. nih.gov This process, often a 1,5-HAT, leads to the formation of a C-centered radical. nih.gov This newly formed radical can then undergo further reactions, such as oxidation and subsequent cyclization. For instance, in the DDQ-mediated oxidative cyclization of thiohydroximic acids, the initially formed iminoxyl radical undergoes a 1,5-HAT to produce a C-centered radical, which ultimately leads to the formation of an oxathiazole ring. nih.gov The presence of the butyryl chain and the phenyl ring in this compound provides potential sites for intramolecular hydrogen abstraction, which could initiate a cascade of reactions to form novel cyclic products.

Intermolecular Radical Reactions

While less common than their intramolecular counterparts, intermolecular reactions involving iminoxyl radicals are also known. nih.gov These reactions often involve more stable radicals, such as the di-tert-butyliminoxyl radical. nih.gov Examples include oxidative C-O coupling reactions where the iminoxyl radical reacts with other organic molecules like acetonitrile, esters, or ketones. nih.gov In such reactions, the iminoxyl radical is generated, and a second radical is formed on the coupling partner, often through hydrogen abstraction, leading to the final cross-coupled product. nih.gov

Catalytic Reactions involving this compound

The oxime functional group is a versatile handle in transition metal-catalyzed reactions, enabling a wide array of transformations. rsc.org These reactions often proceed through pathways involving the N-O bond of the oxime. rsc.org

Transition Metal-Catalyzed Transformations

Transition metals, particularly copper, palladium, and rhodium, have been extensively used to catalyze reactions of oximes and their derivatives. rsc.orgrsc.org Copper catalysts, for example, can interact with oximes in two primary ways: by radical reduction of the N-O bond to form an imine radical intermediate, or by oxidative insertion into the N-O bond to generate a Cu(III) intermediate. rsc.org These reactive intermediates can then participate in various bond-forming and cyclization reactions. rsc.org

Copper-catalyzed reactions have been employed for the synthesis of nitrogen-containing heterocycles from oxime acetates. rsc.org Furthermore, the α-C-H bonds of ketoximes can be functionalized in the presence of copper catalysts. rsc.org While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of ketoximes in the presence of transition metal catalysts suggest that it could be a viable substrate for various catalytic transformations, including cross-coupling and cyclization reactions. rsc.orgrsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions of Oximes

| Metal Catalyst | Reaction Type | Description | Reference |

| Copper(I) Bromide (CuBr) | Heterocyclization | Catalyzes the synthesis of highly substituted pyridines from oxime acetates and aldehydes. | rsc.org |

| Copper(II) Perchlorate (Cu(ClO₄)₂) | Oxidative C-O Coupling | Generates an iminoxyl radical from an oxime for coupling with a dinitrile. | nih.gov |

| Rhodium(III) Complexes | C-H Activation/Annulation | Catalyzes the annulation of acetophenone (B1666503) oxime ethers with alkynes to form complex azafluorenone frameworks. | rsc.org |

| Iron(III) Chloride (FeCl₃) | Intramolecular N-arylation | Catalyzes the synthesis of phenanthridine (B189435) derivatives from 2-biarylketone oximes. | rsc.org |

N-O Bond Fragmentation Mechanisms

The N-O bond in oximes is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.comresearchgate.net This fragmentation is a key step in many reactions of oximes, often proceeding through the formation of an iminyl radical intermediate. nsf.gov

The homolytic cleavage of the N-O bond can be initiated by transition metals, heat, or light. mdpi.comnsf.gov For instance, copper and nickel catalysts are known to promote N-O bond cleavage in oxime esters, leading to the formation of iminyl radicals which can then undergo further reactions like cyclization or addition to other molecules. nih.gov In the case of this compound, the presence of the ortho-hydroxyl group could potentially influence this process through chelation with a metal catalyst, thereby affecting the reactivity and selectivity of the N-O bond fragmentation.

A classic reaction involving N-O bond cleavage is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. masterorganicchemistry.com This reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti to the leaving group and cleavage of the N-O bond. masterorganicchemistry.com For ketoximes like this compound, this would lead to the formation of an N-substituted amide. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime (E/Z isomerism). nih.gov

The general mechanism for transition metal-catalyzed N-O bond fragmentation can be illustrated as follows:

| Step | Description | Intermediate |

| 1 | Coordination of the oxime to the metal center. | Metal-oxime complex |

| 2 | Single electron transfer (SET) from the metal to the oxime. | Iminyl radical and oxidized metal species |

| 3 | Fragmentation of the N-O bond. | Iminyl radical |

| 4 | Subsequent reaction of the iminyl radical. | Varies (e.g., cyclization, addition) |

C(sp²) Bond Activation and C-C Cleavage

The activation of the C(sp²) bond of the oxime and subsequent C-C cleavage are often linked to the initial N-O bond fragmentation, particularly in cyclic ketoxime esters. mdpi.comresearchgate.net The formation of an iminyl radical can trigger a β-scission of an adjacent C-C bond, leading to the formation of a cyanoalkyl radical and a ketone or aldehyde. researchgate.netnih.gov While this compound is an acyclic ketoxime, the principles of radical-mediated C-C cleavage could still be relevant under certain reaction conditions.

For instance, photoredox catalysis has been employed for the C-C bond cleavage of oxime esters, where single electron transfer to the oxime ester leads to N-O bond cleavage, followed by C-C bond scission to generate acyl or alkyl radicals. mdpi.com In the context of this compound, this could potentially lead to the cleavage of the bond between the carbonyl carbon and the propyl group or the aryl group, depending on the reaction conditions and the stability of the resulting radical fragments.

The mass spectral fragmentation of butyrophenone, a related ketone, shows a characteristic alpha-cleavage where the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain is broken. libretexts.orgyoutube.com A similar fragmentation pattern could be anticipated for this compound under mass spectrometry conditions or in other high-energy processes.

Furthermore, the presence of a vicinal hydroxyl group can influence C-C bond cleavage in radical cations, as seen in other systems. wikipedia.org For this compound, if a radical were to be generated at the oxime carbon, the ortho-hydroxyl group could participate in the fragmentation process.

Rhodium(III)-Catalyzed Cyclizations

Rhodium(III) catalysts are effective in promoting C-H activation and subsequent cyclization reactions involving oximes. mdpi.comnih.gov These reactions often utilize the oxime group as a directing group to achieve regioselective functionalization of a C-H bond. For this compound, the presence of the aromatic ring and the ortho-hydroxyl group provides multiple sites for such cyclizations.

A notable example is the rhodium-catalyzed C-H activation/cyclization of a pivaloyl oxime of a chromanone to synthesize cassiarin C. rsc.org This transformation demonstrates the potential for intramolecular cyclization involving an aryl C-H bond directed by the oxime. A similar strategy could be envisioned for a derivative of this compound, potentially leading to the formation of heterocyclic structures.

Rhodium(III)-catalyzed asymmetric [4+1] spiroannulation of O-pivaloyl oximes with α-diazo homophthalimides has also been reported, proceeding through N-O bond cleavage and C-H activation to form spirocyclic compounds. mdpi.comnih.gov This highlights the versatility of rhodium catalysis in constructing complex molecular architectures from oxime precursors.

A general scheme for a rhodium-catalyzed C-H activation/cyclization is as follows:

| Catalyst System | Substrate Type | Product Type | Reference |

| [Rh(II)] | Bis(N-tosylhydrazone) | Polycyclic aromatic compound | nih.gov |

| [Rh(III)] | Chromanone pivaloyl oxime | Cassiarin C (natural product) | rsc.org |

| [Rh(III)] | O-pivaloyl oximes and α-diazo homophthalimides | Spirocyclic compounds | mdpi.comnih.gov |

Photocatalysis

Photocatalysis offers a mild and efficient way to initiate reactions of oximes that might otherwise require harsh conditions. nsf.gov Visible-light-mediated energy transfer can be used to isomerize aryl oximes from the thermodynamically more stable E-isomer to the Z-isomer. nih.gov This isomerization can reverse the regioselectivity of subsequent reactions, such as the Beckmann rearrangement, allowing for the synthesis of products that are not accessible through conventional methods. nih.gov

Furthermore, photoinduced N-O bond cleavage in oximes can generate iminyl radicals, which can then participate in a variety of transformations. researchgate.netnsf.gov For example, the photoinduced C-C bond cleavage of cycloketone oximes to produce nitriles is a well-established reaction. researchgate.net

Another photocatalytic transformation relevant to this compound is the oxidative cleavage of ketoximes back to their parent ketones. This can be achieved using photoexcited nitroarenes under mild conditions, which is particularly useful when the oxime is used as a directing group in synthesis and needs to be removed in a late-stage transformation without affecting other functional groups. nih.gov

Biocatalytic Reductions

Biocatalysis presents a green and highly selective alternative for the transformation of oximes. While the biocatalytic reduction of oximes to hydroxylamines or amines is an emerging field, the reduction of the parent ketones is well-documented. nih.govnih.gov

Specifically, the enantioselective reduction of 2'-hydroxyacetophenone, the parent ketone of 2'-Hydroxyacetophenone oxime, has been successfully carried out using (R)- and (S)-alcohol dehydrogenases (ADHs). psu.edu These enzymes catalyze the reduction of the carbonyl group to a hydroxyl group with high conversion and excellent enantioselectivity. This suggests that the C=N bond of this compound could be a substrate for similar biocatalytic reduction using imine reductases or other related enzymes.

The general process for the biocatalytic reduction of a ketone involves a hydride transfer from a cofactor, such as NADH or NADPH, which is regenerated in situ. psu.edu A similar mechanism would be expected for the reduction of the C=N bond of an oxime. The use of whole-cell biocatalysts is often preferred as it provides the necessary enzymes and cofactor regeneration systems.

The potential for biocatalytic reduction of oximes is significant, as it could provide a route to chiral amines and hydroxylamines, which are valuable building blocks in medicinal chemistry. nih.govnih.gov Preliminary studies have indicated the feasibility of such reductions. nih.govpsu.edu

| Biocatalyst Type | Substrate | Product | Key Features |

| Alcohol Dehydrogenases (ADHs) | Hydroxyacetophenones | Chiral 1-(hydroxyphenyl)ethanols | High enantioselectivity (>99% ee) |

| ThDP-dependent lyases | Aldehydes | α-hydroxy ketones | Enantiopure products |

| Hydrolases (e.g., lipases) | Racemic α-hydroxy ketones | Enantiopure α-hydroxy ketones | Dynamic kinetic resolution |

Coordination Chemistry of 2 Hydroxybutyrophenone Oxime

Ligand Properties and Coordination Modes

2'-Hydroxybutyrophenone (B1585054) oxime is a member of the phenolic oxime family of ligands. These ligands are of significant interest due to their ability to act as effective chelating agents for various metal ions. The coordination capabilities of 2'-hydroxybutyrophenone oxime are primarily dictated by the electronic and steric properties of its constituent functional groups.

This compound typically functions as a bidentate ligand, coordinating to a central metal ion through two of its donor atoms. This chelation results in the formation of a stable five- or six-membered ring structure, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex. The primary donor atoms involved in this chelation are the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the oxime group jetir.org. This mode of coordination is common for ligands containing both a hydroxyl and an imine-type nitrogen atom in a suitable steric arrangement .

The butyrophenone (B1668137) moiety can influence the solubility and steric interactions of the resulting complexes. The ethyl group on the carbonyl carbon may introduce a degree of steric hindrance that can affect the geometry and coordination number of the metal center.

The phenolic hydroxyl group and the oxime group are the key players in the coordination chemistry of this compound. The hydroxyl group, upon deprotonation, becomes a potent coordinating agent, forming a strong metal-oxygen bond. The acidity of this phenolic proton is a critical factor in complex formation, as its removal facilitates coordination.

The oxime group (C=N-OH) presents two potential donor sites: the nitrogen atom and the oxygen atom. In the case of this compound, it is the nitrogen atom that typically coordinates to the metal ion, completing the chelate ring jetir.org. The oxime nitrogen, with its lone pair of electrons, acts as a Lewis base, donating electron density to the Lewis acidic metal center. The presence of the hydroxyl group on the oxime can also participate in hydrogen bonding within the complex, further stabilizing the structure. This dual functionality allows for the formation of robust and well-defined metal complexes.

Formation of Transition Metal Complexes

The interaction of this compound with transition metal ions leads to the formation of a diverse range of coordination compounds. The synthesis of these complexes is typically carried out in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the ligand's hydroxyl group.

This compound can form both mononuclear and polynuclear complexes with transition metals. Mononuclear complexes involve a single metal center coordinated to one or more ligand molecules. The stoichiometry of these complexes, often 1:2 (metal:ligand), is influenced by the charge and coordination preferences of the metal ion.

Polynuclear complexes, containing two or more metal centers, can also be synthesized. In these structures, the oxime group can act as a bridging ligand, connecting two metal ions. This bridging can occur through the nitrogen and oxygen atoms of the oxime, leading to the formation of extended structures with interesting magnetic and electronic properties. The formation of either mononuclear or polynuclear species can often be controlled by adjusting the reaction conditions, such as the metal-to-ligand ratio and the pH of the solution.

Transition metal complexes of ligands similar to this compound, particularly with Co(II), Ni(II), Cu(II), and Zn(II), have been extensively studied researchgate.netresearchgate.net.

Cobalt(II) Complexes: Co(II) complexes with oxime-containing Schiff bases have been shown to exhibit interesting properties, including the ability to bind molecular oxygen nih.govnih.gov. The geometry of these complexes can vary, with octahedral and square planar arrangements being common.

Nickel(II) Complexes: Ni(II) readily forms stable complexes with phenolic oximes. These complexes are often square planar, particularly with a 1:2 metal-to-ligand ratio. The resulting complexes are typically colored, with the specific color depending on the coordination environment of the nickel ion.

Copper(II) Complexes: Cu(II) complexes of phenolic oximes and related Schiff bases are well-documented . These complexes often adopt a square planar or distorted octahedral geometry. The single unpaired electron in the d-shell of Cu(II) makes these complexes paramagnetic and amenable to study by techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Zinc(II) Complexes: As a d¹⁰ metal ion, Zn(II) forms diamagnetic complexes with this compound. These complexes are typically colorless and often exhibit tetrahedral or octahedral geometries. The lack of d-d electronic transitions makes them suitable for applications where optical transparency is desired, and they are often studied using techniques like NMR spectroscopy and X-ray crystallography rsc.org.

Table 1: General Characteristics of Transition Metal Complexes with Phenolic Oxime Ligands

| Metal Ion | Typical Geometry | Magnetic Properties |

| Co(II) | Octahedral, Square Planar | Paramagnetic |

| Ni(II) | Square Planar, Octahedral | Diamagnetic (sq. pl.), Paramagnetic (oct.) |

| Cu(II) | Square Planar, Distorted Octahedral | Paramagnetic |

| Zn(II) | Tetrahedral, Octahedral | Diamagnetic |

This table is a generalized representation based on the behavior of similar phenolic oxime ligands.

While this compound itself is a potent ligand, it can also serve as a precursor for the synthesis of more complex Schiff base ligands. Condensation of the oxime with a primary amine can lead to the formation of a Schiff base that incorporates the original oxime functionality. These new ligands can exhibit different coordination properties, potentially acting as tetradentate or higher-denticity chelators.

The resulting Schiff base complexes often display enhanced stability and can accommodate a wider range of coordination geometries. The imine nitrogen of the newly formed Schiff base provides an additional coordination site, allowing for the formation of intricate and robust metal complexes nih.govresearchgate.net. The study of these derivatives opens up new avenues for the design of metal complexes with tailored electronic and structural properties.

Spectroscopic Characterization of Metal-Oxime Complexes

The formation and structure of metal complexes with 2'-hydroxy-substituted oxime ligands are extensively studied using various spectroscopic techniques. These methods provide critical insights into the ligand's coordination mode, the geometry of the metal center, and the nature of the metal-ligand bonding.

Infrared Spectroscopy for Ligand-Metal Coordination

Infrared (IR) spectroscopy is a fundamental tool for determining how an oxime ligand binds to a metal ion. The coordination of 2'-hydroxy-oxime ligands to a metal center is typically confirmed by observing shifts in the characteristic vibrational frequencies of the ligand's functional groups.

Key vibrational bands that are monitored include:

ν(O-H): The broad band corresponding to the phenolic hydroxyl group (O-H) in the free ligand typically disappears upon complexation, indicating the deprotonation of this group and the formation of a metal-oxygen bond. asianpubs.org

ν(C=N): The stretching vibration of the oxime's carbon-nitrogen double bond (C=N) often shifts to a lower frequency upon coordination. This shift suggests that the nitrogen atom of the oxime group is involved in bonding with the metal ion.

ν(N-O): The nitrogen-oxygen bond (N-O) of the oxime group also exhibits a shift in its stretching frequency upon coordination, further confirming the involvement of the oxime group in complex formation. researchgate.net

New Bands: The appearance of new, non-ligand bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

These spectral changes collectively provide strong evidence that ligands like o-hydroxyacetophenone oxime act as bidentate chelating agents, bonding to the metal ion through the phenolic oxygen and the oxime nitrogen. asianpubs.orgresearchgate.net

Table 1: Typical Infrared Spectral Data for a Hydroxy-Oxime Ligand and its Metal Complex

| Functional Group | Wavenumber in Free Ligand (cm⁻¹) | Wavenumber in Metal Complex (cm⁻¹) | Interpretation |

| Phenolic O-H | ~3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| Oxime C=N | ~1680 | Shift to lower frequency | Coordination of oxime nitrogen |

| Oxime N-O | ~921 | Shift in frequency | Coordination of oxime nitrogen |

| Metal-Oxygen (M-O) | - | ~500-600 | Formation of M-O bond |

| Metal-Nitrogen (M-N) | - | ~400-500 | Formation of M-N bond |

Note: The values are approximate and can vary depending on the specific metal and ligand.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within the metal-oxime complexes and helps in inferring the geometry of the metal center. The spectra of these complexes typically display several absorption bands.

Intra-ligand Transitions: Bands observed in the ultraviolet (UV) region are generally assigned to π → π* and n → π* electronic transitions within the aromatic rings and C=N group of the oxime ligand. ajol.infonih.gov These bands may undergo a slight shift upon complexation.

Ligand-to-Metal Charge Transfer (LMCT): New, often intense, bands that appear in the visible region upon complexation are characteristic of ligand-to-metal charge transfer (LMCT) transitions. nih.gov These occur when an electron is excited from a ligand-based orbital to a metal-based d-orbital.

d-d Transitions: For transition metal complexes with unpaired d-electrons, weaker absorption bands can be observed in the visible or near-infrared (NIR) region. nih.govnih.gov These bands correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). The energy and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). jacsdirectory.comresearchgate.net For instance, UV-Visible spectral analysis has suggested an octahedral geometry for certain Mn(II) and Co(II) oxime complexes. jacsdirectory.com

Table 2: Illustrative Electronic Absorption Data for Metal-Oxime Complexes

| Metal Complex Type | Wavelength Range (nm) | Assignment | Inferred Geometry |

| Co(II)-Oxime | 348, 462 | π → π* and n → π, d-d transitions | Square Planar nih.gov |

| Cu(II)-Oxime | 404, 523 | π → π, LMCT, d-d transitions | Square Planar nih.gov |

| VO(II)-Oxime | 505, 465, 370 | d-d transitions | Square Planar researchgate.net |

Note: These are examples from related Schiff base and oxime complexes.

X-ray Diffraction Studies of Crystal Structures

For metal complexes of ligands analogous to this compound, X-ray diffraction studies have confirmed the bidentate coordination through the phenolic oxygen and oxime nitrogen. Powder X-ray diffraction (PXRD) is also employed to confirm the crystalline nature of the complexes and can help in identifying the crystal system (e.g., monoclinic, orthorhombic). ajol.infojcsp.org.pk For example, studies on related oxime complexes have revealed monoclinic or triclinic crystal systems. researchgate.net These structural analyses are crucial for understanding the properties and reactivity of the complexes. nih.gov

Table 3: Example Crystallographic Data for 2-hydroxy-2-phenylacetophenone oxime (an analogous compound)

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| a (Å) | 24.3559 researchgate.net |

| b (Å) | 10.7032 researchgate.net |

| c (Å) | 8.9667 researchgate.net |

| β (°) | 93.220 researchgate.net |

| V (ų) | 2333.80 researchgate.net |

| Z | 8 researchgate.net |

Source: Data for the free ligand 2-hydroxy-2-phenylacetophenone oxime. researchgate.net The table illustrates the type of data obtained from X-ray diffraction studies.

Reactivity of this compound Metal Complexes

Metal complexes derived from hydroxy-oxime ligands exhibit interesting reactivity, particularly in the areas of oxygen activation and catalysis.

Oxygen Uptake and Activation by Co(II) Oxime Complexes

Cobalt(II) complexes containing oxime ligands are known for their ability to bind molecular oxygen (O₂). mdpi.com This process is of significant interest as it mimics the function of natural oxygen-carrying proteins.

Studies on Co(II) complexes with similar oxime-containing Schiff bases have shown that upon exposure to oxygen, the Co(II) center is oxidized to Co(III). mdpi.com The bound dioxygen can exist as a peroxo (O₂²⁻) or superoxo (O₂⁻) species. In some cases, a μ-peroxo-μ-hydroxo bridge forms between two cobalt centers, especially at higher pH. mdpi.com The oxygen uptake is often accompanied by a rise in pH. mdpi.com This oxygen-binding capability is a precursor to further activation and reactivity. For some systems, the oxygen uptake is practically irreversible. mdpi.com

Investigations into cysteamine (B1669678) dioxygenase, an enzyme that can be substituted with cobalt, show that the Co(II)-substituted enzyme can activate O₂. nih.gov Upon reaction with oxygen, a detectable Co(III)-superoxo intermediate is formed. nih.gov This highlights the capacity of cobalt centers ligated by relevant functional groups to activate dioxygen.

Table 4: Oxygen Uptake Data for Analogous Co(II)-Oxime Systems

| Ligand System | Ligand-to-Metal Ratio | Moles of O₂ Bound per Mole of Co | Reference |

| Co(II)-Hpop | 2:1 | ~0.5 | mdpi.com |

| Co(II)-Hpoa | 2:1 | ~0.7 | mdpi.com |

| Co(II)-H₂pap | 2:1 | 0.45 | mdpi.com |

| Co(II)-H₂pen | 2:1 | 0.44 | mdpi.com |

Note: Hpop, Hpoa, H₂pap, and H₂pen are different oxime-containing ligands studied in the literature. mdpi.com Data shows the molar ratio of bound dioxygen to cobalt.

Catalytic Activities of Metal-Oxime Systems

The ability of metal-oxime complexes to interact with molecular oxygen and other substrates makes them candidates for catalytic applications. The binding and activation of O₂ by cobalt complexes is a key step that can lead to the oxidation of various substrates.

Vanadium complexes with derivatives of 8-hydroxyquinoline (B1678124) have demonstrated high catalytic activity in the oxidation of alkanes using hydrogen peroxide as the oxidant. nih.gov The mechanism is proposed to involve the formation of hydroxyl radicals (HO•) as the active oxidizing species. nih.gov Similarly, metal complexes of ligands containing hydroxyl and oxime functionalities can facilitate oxidation reactions. For example, the catalytic effectiveness of various metal complexes in the autoxidation of 6-hydroxydopamine has been studied, revealing that the catalytic activity is strongly linked to the reduction potential of the metal-ligand complex. nih.gov Molybdenum(VI) and tungsten(VI) complexes with 1-(2′-hydroxyphenyl) ethanone (B97240) oxime have been used as catalysts for the oxidation of olefins, alcohols, and other organic substrates. researchgate.net These findings suggest that metal complexes of this compound could also possess catalytic activity in various oxidation processes.

Advanced Characterization Techniques for 2 Hydroxybutyrophenone Oxime and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the elucidation of the structural and electronic properties of 2'-Hydroxybutyrophenone (B1585054) Oxime and its related compounds. Each method offers a unique window into the molecular world, and their combined application allows for a thorough and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an oxime, the proton of the hydroxyl group (-OH) typically appears as a singlet. For instance, in p-hydroxyacetophenone oxime, this peak is observed around 11.1 ppm. chegg.com The exact chemical shift can be influenced by solvent and concentration. The aromatic protons will exhibit complex splitting patterns depending on their substitution, while the aliphatic protons of the butyrophenone (B1668137) moiety will show characteristic multiplets due to spin-spin coupling. The integration of the peak areas provides the ratio of protons in different chemical environments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. researchgate.net

Table 1: Representative NMR Data for Oxime Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Oxime OH | ~11.1 chegg.com |

| Aromatic CH | 6.5 - 8.0 | |

| Aliphatic CH₂ | 2.0 - 3.0 | |

| Aliphatic CH₃ | 0.9 - 1.5 | |

| ¹³C | C=N (Oxime) | 145 - 165 |

| Aromatic C | 110 - 160 | |

| Carbonyl C=O | >160 | |

| Aliphatic C | 10 - 40 |

Note: Chemical shifts are approximate and can vary based on the specific molecule and solvent.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and providing insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key characteristic bands for 2'-Hydroxybutyrophenone Oxime include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the oxime and the phenolic group. The broadness is often due to hydrogen bonding.

C=N stretching: The carbon-nitrogen double bond of the oxime group typically absorbs in the 1620-1690 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ range are indicative of the benzene (B151609) ring.

C-O stretching: The phenolic C-O stretching vibration is usually observed around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. This makes Raman particularly useful for analyzing symmetric non-polar bonds.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to perform a complete vibrational analysis and assign all observed bands to specific molecular motions. nih.govnih.gov

Table 2: Key Vibrational Frequencies for Hydroxy-Oxime Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Oxime/Phenol) | 3200-3600 malayajournal.org | IR |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=N Stretch (Oxime) | 1620-1690 researchgate.net | IR, Raman |

| C=C Stretch (Aromatic) | 1450-1600 researchgate.net | IR, Raman |

| O-H Bend (Phenol) | 1150-1270 malayajournal.org | IR |

| C-O Stretch (Phenol) | 1200-1250 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (often the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the presence of the aromatic ring and the oxime group, which are chromophores, leads to characteristic absorption bands. The position and intensity of these bands are sensitive to the extent of conjugation in the molecule. utoronto.ca The phenolic hydroxyl group and the oxime can exhibit shifts in their absorption maxima depending on the pH of the solution due to deprotonation. researchgate.net Typically, aromatic hydroxy oximes show multiple absorption bands in the 200-450 nm range. columbia.edu The electronic transitions are generally of the π → π* type within the aromatic system. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Aromatic Oximes

| Transition | Approximate λmax (nm) | Notes |

|---|---|---|

| π → π* | 200 - 350 researchgate.netcolumbia.edu | Influenced by solvent and pH. |

| n → π* | > 300 | Often weaker and may be obscured by π → π* transitions. |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for studying the surface chemistry of this compound and its derivatives, especially when they are part of a larger system like a metal complex or adsorbed on a surface.

By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons. These binding energies are unique to each element and can have small shifts depending on the chemical environment of the atom. This allows for the differentiation of oxidation states and the identification of different functional groups containing the same element. For instance, in metal complexes of this compound, XPS can provide direct information about the oxidation state of the metal ion and how it is coordinated to the oxime ligand.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as radicals. nih.gov Iminoxyl radicals can be generated from oximes through oxidation. nih.govresearchgate.net

EPR spectroscopy provides information about the structure and environment of the radical. The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum. The hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N). For iminoxyl radicals, the large hyperfine splitting constant with the ¹⁴N nucleus (typically in the range of 28–33 G) is a characteristic feature that allows for their unambiguous identification. nih.gov This technique is crucial for studying reaction mechanisms that involve radical intermediates of this compound.

Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment in certain isotopes, most notably ⁵⁷Fe. It is an invaluable tool for characterizing iron-containing complexes of this compound. nih.gov

This technique can provide precise information about the oxidation state, spin state, and coordination geometry of the iron center. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is related to the electron density at the nucleus and is indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)). The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment. For instance, in high-spin Fe(III) complexes of similar oxime ligands, Mössbauer spectroscopy has been used to confirm the high-spin configuration and to suggest antiferromagnetic interactions between iron centers in dimeric structures. nih.gov

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and excited-state properties of molecules. It measures the light emitted from a sample after it has absorbed photons. For derivatives of this compound, this technique is crucial for understanding their fluorescence and phosphorescence characteristics.

Detailed research on related heterocyclic compounds, such as 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), demonstrates that the photophysical properties are highly dependent on the substituents on the phenyl ring. uaeh.edu.mx The absorption and excitation spectra, as well as the fluorescence quantum yields, are influenced by the electron-donating strength and position of these substituents. uaeh.edu.mx For instance, studies on HPOP derivatives have reported fluorescence quantum yields ranging from 0.009 to 0.538, with the variation attributed to the electronic contribution of moieties like diethylamino and methoxy (B1213986) groups. uaeh.edu.mx Similar investigations on this compound derivatives would allow for the tuning of their light-emitting properties for potential applications in sensors or optical materials by systematically modifying their chemical structure.

Diffraction and Scattering Techniques

Diffraction and scattering methods are indispensable for determining the atomic and molecular structure of materials, from the arrangement of atoms in a crystal lattice to the size and shape of nanoscale particles.

X-ray Diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. It operates on the principle of Bragg's Law, where X-rays are diffracted by the electron clouds of atoms in a periodic lattice. nih.gov

Table 1: Crystallographic Data for 2-hydroxy-2-phenylacetophenone oxime (a related compound)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 24.3559 (2) | researchgate.net |

| b (Å) | 10.7032 (2) | researchgate.net |

| c (Å) | 8.9667 (2) | researchgate.net |

| β (°) | 93.220 (2) | researchgate.net |

| V (ų) | 2333.80 (7) | researchgate.net |

Powder XRD (PXRD): PXRD is used to analyze polycrystalline samples (powders). While it provides less detailed structural information than single-crystal XRD, it is a rapid and powerful tool for phase identification, purity assessment, and the characterization of different polymorphic forms. nih.govnist.govresearchgate.net A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com For this compound, PXRD would be employed to ensure batch-to-batch consistency, identify any crystalline impurities, and study potential polymorphic transformations under different conditions. researchgate.net

Small-Angle X-ray Scattering (SAXS) is an analytical technique that probes structural details on a nanometer scale, typically from 1 to 100 nm. nsf.govwikipedia.org It quantifies nanoscale density differences within a sample by analyzing the elastic scattering of X-rays at very small angles (typically 0.1–10°). wikipedia.org Unlike XRD, which provides information on atomic-scale periodic structures, SAXS is used to determine the size, shape, and distribution of nanoparticles, macromolecules, or pores. wikipedia.org

In the context of this compound and its derivatives, SAXS is particularly valuable for characterizing formulations, such as amorphous solid dispersions or nanoparticle-based delivery systems. nih.govnsf.gov The technique can provide insight into the conformational behavior of derivatives in solution and can be used to study aggregation or the formation of larger-scale assemblies. nih.gov Although it is generally a low-resolution technique, its ability to probe solution-state structures makes it a valuable complement to high-resolution solid-state methods like XRD. wikipedia.orgnih.gov

Neutron scattering, or neutron diffraction, is a powerful technique for determining the atomic and magnetic structure of materials. ornl.gov Its primary advantage over X-ray diffraction is its ability to locate light atoms, particularly hydrogen, with high precision. nih.gov Neutrons scatter off atomic nuclei, and the scattering magnitude for hydrogen (or its isotope deuterium, D) is comparable to that of heavier atoms like carbon, nitrogen, or oxygen. nih.gov

This capability is exceptionally relevant for this compound, which contains a hydroxyl (-OH) group. Neutron diffraction would be the definitive method for unambiguously determining the position of the hydroxyl proton and mapping the intricate hydrogen-bonding network within the crystal lattice. nih.gov This information is critical for understanding the forces that govern crystal packing and for accurately modeling the compound's physicochemical properties. The technique can be performed on powder samples and is often used in combination with synchrotron XRD data to achieve a comprehensive structural refinement. frontiersin.org

Microscopic Techniques

Microscopic techniques provide direct visualization of a material's surface features, morphology, and internal structure at high magnification.

Scanning Electron Microscopy (SEM): SEM is a surface imaging technique that uses a focused beam of electrons to scan a sample's surface, generating detailed images of its topography and morphology. nih.gov For solid samples of this compound, SEM would be used to characterize the crystal habit (shape), particle size, and size distribution. This information is important for understanding the material's bulk properties, such as flowability and dissolution rate. The technique requires the sample to be conductive, so non-conductive materials like organic compounds are typically coated with a thin layer of conductive material (e.g., gold) before imaging. nih.gov

Transmission Electron Microscopy (TEM): TEM operates by passing a beam of electrons through an ultra-thin specimen. It provides much higher resolution than SEM and can be used to visualize the internal structure of a material. nih.gov While SEM reveals the external appearance, TEM can be used to observe features like crystal defects, dislocations, or the internal morphology of composite materials. For example, if this compound were encapsulated within a nanoparticle or polymer matrix, TEM would be the ideal technique to visualize the core-shell structure and confirm successful encapsulation. researchgate.net Sample preparation for TEM is more involved than for SEM, often requiring the sample to be thinly sliced or dispersed onto a support grid. nih.gov

Table 2: Summary of Advanced Characterization Techniques

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Photoluminescence Spectroscopy | Electronic structure, fluorescence/phosphorescence properties. | Characterizing light-emitting properties and the effect of chemical modifications. uaeh.edu.mx |